molecular formula C8H16O2 B8452278 3-Ethoxy-5-hexen-1-ol

3-Ethoxy-5-hexen-1-ol

Cat. No. B8452278
M. Wt: 144.21 g/mol
InChI Key: OPCOYWQHMMASHJ-UHFFFAOYSA-N
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Patent
US08158620B2

Procedure details

Tetrabutylammonium fluoride (1 M solution in THF, 13 mL) was added to a solution of tert-butyl-(3-ethoxy-5-hexenyloxy)diphenylsilane (4.1 g) in THF (40 mL) at room temperature, followed by stirring for one hour. The reaction solution was concentrated. The resulting crude product was purified by silica gel column chromatography to obtain the title compound (1.1 g).
Quantity
13 mL
Type
reactant
Reaction Step One
Name
tert-butyl-(3-ethoxy-5-hexenyloxy)diphenylsilane
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F-].C([N+](CCCC)(CCCC)CCCC)CCC.C([Si]([O:36][CH2:37][CH2:38][CH:39]([O:43][CH2:44][CH3:45])[CH2:40][CH:41]=[CH2:42])(C1C=CC=CC=1)C1C=CC=CC=1)(C)(C)C>C1COCC1>[CH2:44]([O:43][CH:39]([CH2:40][CH:41]=[CH2:42])[CH2:38][CH2:37][OH:36])[CH3:45] |f:0.1|

Inputs

Step One
Name
Quantity
13 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
tert-butyl-(3-ethoxy-5-hexenyloxy)diphenylsilane
Quantity
4.1 g
Type
reactant
Smiles
C(C)(C)(C)[Si](C1=CC=CC=C1)(C1=CC=CC=C1)OCCC(CC=C)OCC
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
by stirring for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated
CUSTOM
Type
CUSTOM
Details
The resulting crude product was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(CCO)CC=C
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: CALCULATEDPERCENTYIELD 71.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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